4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Overview
Description
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a conformationally constrained amino acid that is a structural element in certain biologically active compounds . It can be synthesized from histamine dihydrochloride and polyformaldehyde .
Synthesis Analysis
The synthesis of the tetrahydro [4,5- c ]pyridine core was accomplished via the Pictet–Spengler reaction of histamine hydrochloride and paraformaldehyde . The reaction is carried out in nonaqueous solvent, such as acetonitrile, tetrahydrofuran or methylene chloride, with an added organic base, such as triethylamine or pyridine .Molecular Structure Analysis
The molecular formula of this compound is C7H9N3O2, and its molecular weight is 167.17 .Chemical Reactions Analysis
Alkylation or acylation of the secondary amine yielding compounds was achieved by treating 4 with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .Scientific Research Applications
Synthesis and Characterization
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid and its derivatives, known as spinacines, have been synthesized through the Pictet-Spengler reaction of N<sub>im</sub>-substituted histidines. This process also yielded cyclic hydantoin derivatives of spinacines. The synthesis aimed to explore amide, ester, 5-alkyl and acyl, along with regiospecific N<sub>im</sub>-alkyl and aralkyl derivatives. These compounds were determined and characterized spectroscopically, providing insights into their potential applications in various scientific research fields (Klutchko et al., 1991).
Molecular Frameworks and Gas Adsorption
Research has utilized the rigid and angular structure of tetracarboxylic acids incorporating imidazolium groups, like 1,3-bis(3,5-dicarboxyphenyl)imidazolium (H4L(+)), to construct charged metal-organic frameworks. These frameworks, formed with different pyridine-based linkers, exhibit unique properties such as selective gas adsorption. The pore sizes and electronic environments of these frameworks are modulated to achieve selective CO2 adsorption over N2 and CH4, demonstrating the potential of these structures in environmental and material sciences (Sen et al., 2014).
Photophysical Investigation for Cellular Probes
Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and studied for their potential as cell membrane probes. These compounds exhibit solvatochromic behavior and have been tested with liposomes, showing successful intercalation into lipid bilayers. The kinetic experiments and temperature-dependent studies on these fluorophores suggest their applicability in monitoring cellular health and exploring biochemical pathways, highlighting their significance in chemical biology and medical diagnostics (Renno et al., 2022).
Mechanism of Action
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance. They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
Safety and Hazards
Future Directions
The potential therapeutic significance of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid and its derivatives is still being explored. Their ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc., foregrounds their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-5-4(1-2-8-6)9-3-10-5/h3,6,8H,1-2H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELXZXRNDYMDFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626637 | |
Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777819-31-5 | |
Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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